N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenethyl group linked to a 3-methyl-4-oxophthalazine moiety via an acetamide bridge. The compound’s structural complexity arises from the bicyclic phthalazine core, which introduces unique electronic and steric properties compared to simpler aromatic systems. This article provides a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and functional implications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-24-21(26)16-7-5-4-6-15(16)17(23-24)13-20(25)22-11-10-14-8-9-18(27-2)19(12-14)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGKLQOIMFNACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131729 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361369-01-9 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361369-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dimethoxyphenyl group and the phthalazinyl ring. One common approach is to first synthesize 3,4-dimethoxyphenethylamine, which can then be reacted with phthalic anhydride under specific conditions to form the phthalazinyl ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can help optimize the synthesis process, ensuring high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are essential to verify the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications, making them valuable in various research areas.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound's biological activity can be studied to understand its effects on cellular processes and potential therapeutic uses.
Medicine: It may have potential as a drug candidate for treating various diseases, given its unique chemical structure and properties.
Industry: Its applications in the chemical industry include the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phthalazinyl ring and dimethoxyphenyl group can bind to receptors or enzymes, influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Key Features :
- Core Structure : Benzamide replaces the phthalazine-acetamide moiety.
- Synthesis : Prepared via a single-step reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) .
- Physicochemical Properties :
- Melting point: 90°C.
- NMR data confirms the absence of the phthalazine ring, simplifying spectral interpretation.
Comparison :
- The simpler structure may enhance solubility but limit interactions in biological systems compared to the target compound.
Triazole-Thio-Phthalazinone Derivatives
Example : N-(2,4-dichlorophenyl)-2-((4-(3-hydroxypropyl)-5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound 13)
Key Features :
- Core Structure: Integrates a triazole-thio linker and phthalazinone moiety.
- Synthesis : Multi-step process involving sodium borohydride reduction and sequential functionalization .
Comparison : - The triazole-thio group introduces sulfur-based reactivity and additional hydrogen-bonding capacity. The presence of a hydroxypropyl substituent may enhance hydrophilicity, contrasting with the target compound’s methoxy-dominated hydrophobicity.
Dichlorophenyl-Pyrazolyl Acetamides
Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Key Features :
- Core Structure : Dichlorophenyl and dihydropyrazole substituents.
- Crystallography : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° .
Comparison : - However, conformational variability due to steric clashes may reduce stability compared to the target compound’s rigid phthalazine core.
Benzothiazole Acetamides
Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Key Features :
- Core Structure : Benzothiazole ring with trifluoromethyl and methoxy substituents.
- Synthesis : Patented derivatives highlight applications in medicinal chemistry .
Comparison : - The benzothiazole system’s electron-withdrawing trifluoromethyl group contrasts with the phthalazine’s electron-rich carbonyl oxygen. This difference may influence metabolic stability and target selectivity.
Structural Determinants of Properties
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a phthalazinyl moiety and a dimethoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 484.59 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including acylation and cyclization processes. While specific synthetic pathways for this compound are not extensively documented in the available literature, related compounds often utilize methods such as:
- Acylation : The introduction of an acetamide group via acyl chloride or anhydride.
- Cyclization : Formation of the phthalazinyl structure through condensation reactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing phthalazine rings have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of DNA synthesis or interference with cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.0 | Apoptosis induction |
| Compound B | HeLa | 10.5 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Effects
Compounds with similar functional groups have also been studied for their anti-inflammatory properties. The presence of methoxy groups is often associated with enhanced anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Neuroprotective Properties
Research indicates that certain derivatives may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanisms may involve antioxidant activity and modulation of neurotransmitter systems.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of a series of phthalazine derivatives, including the target compound. Results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels for therapeutic application.
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal injury. The study highlighted the potential for these compounds to mitigate damage through free radical scavenging activity.
Q & A
Basic: What are the critical steps and analytical methods for synthesizing and characterizing this compound?
Answer:
Synthesis involves multi-step reactions, including:
Amide bond formation between the 3,4-dimethoxyphenethylamine and the phthalazinyl-acetate moiety.
Cyclization to stabilize the phthalazinyl core under reflux conditions (e.g., THF at 70°C).
Purification via column chromatography or recrystallization .
Key Analytical Techniques:
| Technique | Purpose | Example Parameters | Reference |
|---|---|---|---|
| 1H/13C NMR | Confirm structural integrity | 400 MHz, DMSO-d6 for solubility | |
| HPLC | Assess purity (>95% for bioassays) | C18 column, gradient elution (MeOH/H2O) | |
| HRMS | Verify molecular ion | ESI+ mode, m/z accuracy <2 ppm |
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
Initial screening typically includes:
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Broth microdilution for MIC determination against E. coli and S. aureus .
- Enzyme inhibition : Kinase or protease assays to identify target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
